methyl 4,5-dimethyl-2-{[({2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Thiophene Ring: This typically involves the cyclization of a 1,4-diketone with sulfur.
Coupling Reactions: The pyrazole and thiophene intermediates are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE: shares similarities with other pyrazole and thiophene derivatives.
METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE: is unique due to its specific substitution pattern and the presence of both pyrazole and thiophene rings.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23F3N4O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-[[2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]amino]-2-oxoacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H23F3N4O4S/c1-9(8-26-10(2)6-13(25-26)19(20,21)22)7-23-15(27)16(28)24-17-14(18(29)30-5)11(3)12(4)31-17/h6,9H,7-8H2,1-5H3,(H,23,27)(H,24,28) |
InChI Key |
XKMGOQMMDUPVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNC(=O)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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